(R)-2,2-Difluoro-1-(pyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is a chiral compound characterized by the presence of a pyridine ring and two fluorine atoms attached to the ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine typically involves the introduction of the difluoro group and the pyridine ring into the ethanamine structure. One common method involves the reaction of pyridin-2-ylmethanamine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoro compound .
Industrial Production Methods
Industrial production of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl ketones, while reduction can produce pyridin-2-yl amines .
Wissenschaftliche Forschungsanwendungen
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of ®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the difluoro group and the pyridine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Pyridin-2-yl)ethanamine: Similar structure but lacks the difluoro group.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of the ethanamine moiety.
Pyrrolidine derivatives: Different ring structure but similar biological activities
Uniqueness
®-2,2-Difluoro-1-(pyridin-2-yl)ethanamine is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H8F2N2 |
---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(1R)-2,2-difluoro-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6(10)5-3-1-2-4-11-5/h1-4,6-7H,10H2/t6-/m1/s1 |
InChI-Schlüssel |
VJYBMLHLZAGWBW-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)[C@H](C(F)F)N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.